molecular formula C20H25FN2 B4600472 N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine

N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B4600472
M. Wt: 312.4 g/mol
InChI Key: QOPUABSSWKWSMN-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, which is a common feature in many synthetic opioids .

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Mechanism of Action

The compound exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, it activates a series of intracellular signaling pathways that result in analgesia (pain relief). The activation of the μ-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine is unique due to its specific fluorophenyl group, which can influence its binding affinity and selectivity for opioid receptors. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2/c21-20-9-5-4-8-18(20)16-22-19-11-14-23(15-12-19)13-10-17-6-2-1-3-7-17/h1-9,19,22H,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUABSSWKWSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2F)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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